N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
“N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexyl group: This step may involve nucleophilic substitution reactions using cyclohexyl halides.
Addition of the difluoromethyl group: This can be done using difluoromethylating agents under controlled conditions.
Attachment of the methylphenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
“N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of “N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents.
Cyclohexyl-containing compounds: These compounds feature a cyclohexyl group and may have similar chemical properties.
Difluoromethyl-containing compounds: These compounds feature a difluoromethyl group and may have similar reactivity.
Uniqueness
The uniqueness of “N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22F2N4O |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H22F2N4O/c1-13-7-9-14(10-8-13)17-11-18(19(22)23)27-20(26-17)16(12-24-27)21(28)25-15-5-3-2-4-6-15/h7-12,15,19H,2-6H2,1H3,(H,25,28) |
InChI Key |
ZVNVWQHOQWIMPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
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